3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. A common approach might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate benzaldehyde derivatives with active methylene compounds under basic or acidic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the N-(tert-butoxycarbonyl)-beta-alaninate moiety: This step might involve the coupling of the chromen-2-one derivative with N-(tert-butoxycarbonyl)-beta-alanine using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde or benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, chromen-2-one derivatives are often studied for their potential as enzyme inhibitors, particularly in the context of diseases like cancer or inflammation.
Medicine
Medically, compounds like 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate might be investigated for their pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate would depend on their specific biological targets. Generally, chromen-2-one derivatives can interact with various enzymes or receptors, modulating their activity. For example, they might inhibit enzymes involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is a derivative of coumarin.
Umbelliferone: Another chromen-2-one derivative with antioxidant properties.
Uniqueness
What sets 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to simpler chromen-2-one derivatives.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H29NO6/c1-16-19-11-12-21(31-22(28)13-14-27-25(30)33-26(3,4)5)17(2)23(19)32-24(29)20(16)15-18-9-7-6-8-10-18/h6-12H,13-15H2,1-5H3,(H,27,30) |
InChI Key |
QTRXCUYPDHSEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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